molecular formula C10H11ClS B3314756 2-Chloro-3-[(2-methylthio)phenyl]-1-propene CAS No. 951889-12-6

2-Chloro-3-[(2-methylthio)phenyl]-1-propene

Cat. No.: B3314756
CAS No.: 951889-12-6
M. Wt: 198.71 g/mol
InChI Key: HAQTZGJEAXPQBR-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-methylthio)phenyl]-1-propene: is an organic compound that features a chloro-substituted propene group attached to a phenyl ring with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[(2-methylthio)phenyl]-1-propene can be achieved through several methods. One common approach involves the reaction of 2-methylthiophenol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-[(2-methylthio)phenyl]-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

    Addition Reactions: Electrophiles like bromine or hydrogen chloride can be used in the presence of solvents like dichloromethane.

Major Products Formed:

    Substitution Reactions: Products include substituted amines or thiols.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Addition Reactions: Products include dibromo or dichloro derivatives.

Scientific Research Applications

Chemistry: 2-Chloro-3-[(2-methylthio)phenyl]-1-propene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of chloro and methylthio substituents on biological activity. It can be used in the development of bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-methylthio)phenyl]-1-propene involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylthio groups can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    2-Chloro-3-methylthiophene: Shares the chloro and methylthio substituents but differs in the core structure.

    2-Chloro-3-phenylpropene: Similar propene group but lacks the methylthio substituent.

    3-[(2-methylthio)phenyl]-1-propene: Similar phenyl and propene groups but lacks the chloro substituent.

Uniqueness: 2-Chloro-3-[(2-methylthio)phenyl]-1-propene is unique due to the combination of chloro and methylthio substituents on the phenylpropene framework. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQTZGJEAXPQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239406
Record name 1-(2-Chloro-2-propen-1-yl)-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-12-6
Record name 1-(2-Chloro-2-propen-1-yl)-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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